molecular formula C16H23NO4 B14331113 Diethyl 4-(pyridin-4-yl)heptanedioate CAS No. 111041-10-2

Diethyl 4-(pyridin-4-yl)heptanedioate

Cat. No.: B14331113
CAS No.: 111041-10-2
M. Wt: 293.36 g/mol
InChI Key: SJGYWXDYRQHBHA-UHFFFAOYSA-N
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Description

Diethyl 4-(pyridin-4-yl)heptanedioate is a diester compound featuring a seven-carbon dicarboxylate backbone (heptanedioate) substituted at the 4-position with a pyridin-4-yl group. This structure confers unique physicochemical properties, such as polarity modulated by the pyridine ring’s electron-withdrawing nature and the ester groups’ hydrophobicity.

Properties

CAS No.

111041-10-2

Molecular Formula

C16H23NO4

Molecular Weight

293.36 g/mol

IUPAC Name

diethyl 4-pyridin-4-ylheptanedioate

InChI

InChI=1S/C16H23NO4/c1-3-20-15(18)7-5-13(6-8-16(19)21-4-2)14-9-11-17-12-10-14/h9-13H,3-8H2,1-2H3

InChI Key

SJGYWXDYRQHBHA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(CCC(=O)OCC)C1=CC=NC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 4-(pyridin-4-yl)heptanedioate can be synthesized through several methods. One common approach involves the Dieckmann condensation, which is an intramolecular reaction of diethyl adipate with a base to form a cyclic β-ketoester . Another method involves the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-(pyridin-4-yl)heptanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Diethyl 4-(pyridin-4-yl)heptanedioate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl 4-(pyridin-4-yl)heptanedioate involves its interaction with specific molecular targets. The pyridine ring can participate in π-π interactions and hydrogen bonding, which can influence its binding to biological molecules. The ester groups may undergo hydrolysis to release active metabolites that exert biological effects .

Comparison with Similar Compounds

Ethyl 2-(Piperidin-4-yl)Acetate

Structural Differences: Ethyl 2-(piperidin-4-yl)acetate (C₉H₁₇NO₂, MW 171.24) replaces the pyridine ring with a saturated piperidine ring and features a shorter acetate chain . Physicochemical Properties:

  • Log P : Estimated to be lower than Diethyl 4-(pyridin-4-yl)heptanedioate due to reduced aromaticity and shorter alkyl chains.
  • Solubility : Higher aqueous solubility compared to the target compound, attributed to the piperidine’s basic nitrogen and smaller molecular size.
  • Bioavailability : Scores indicate moderate GI absorption but poor blood-brain barrier (BBB) penetration, likely due to polar piperidine and ester groups .

Synthesis : Prepared via coupling reactions using cesium carbonate and EDCl/HOBt reagents, contrasting with the radical-based methods for heptanedioate analogs .

(Z)-Diethyl 4-(((Benzyloxy)Imino)Methyl)-4-(3-Ethoxy-3-Oxopropyl)Heptanedioate

Structural Differences: This analog (compound 335) shares the heptanedioate backbone but substitutes the pyridin-4-yl group with a benzyloxyimino methyl and ethoxy-oxopropyl moiety . Synthetic Comparison:

  • Method : Radical-mediated reaction using di(tributyl)tin and DTBHN initiator.
  • Yield : 44%, suggesting challenges in steric control for branched heptanedioates.
  • Reactivity : The pyridin-4-yl group in the target compound may offer better regioselectivity in substitution reactions compared to bulky benzyloxy groups.

2,2,6,6-Tetramethylpiperidin-4-yl Acetate Derivatives

Structural Differences : These compounds (e.g., 2,2,6,6-tetramethylpiperidin-4-yl acetate) feature a sterically hindered piperidine core with methyl substituents, unlike the planar pyridine ring in the target compound .
Functional Implications :

  • Stability : Increased steric bulk may enhance oxidative stability but reduce solubility.

Pyridine Derivatives with Varied Substitution Patterns

Example: 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine (). Key Differences:

  • Substituent Position : Pyridin-3-yl vs. pyridin-4-yl in the target compound. Meta-substitution may alter electronic properties and binding affinities.
  • Biological Activity : Pyridin-3-yl derivatives are often explored for kinase inhibition, whereas pyridin-4-yl groups may favor metal coordination or π-stacking interactions .

Research Findings and Implications

  • Synthetic Challenges : Radical-based methods for heptanedioates (e.g., compound 335) face yield limitations due to side reactions, suggesting room for optimization in pyridyl-substituted analogs .
  • Structure-Activity Relationships : Pyridin-4-yl groups may enhance metal-binding capacity compared to saturated piperidine rings, making the target compound valuable in catalysis or materials science .
  • Thermodynamic Stability : The planar pyridine ring likely reduces steric strain compared to tetramethylpiperidine derivatives, improving solubility in apolar media .

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